Enzymatic Inhibitory Activity Against p38α MAPK: N,N-Desmethyl Talmapimod vs. Talmapimod (Direct Target Engagement Comparison)
The N-demethylation of talmapimod results in a dramatic loss of pharmacological target potency. While the parent compound talmapimod inhibits recombinant human p38α MAPK with an IC₅₀ of 9 nM, N,N-desmethyl talmapimod exhibits an IC₅₀ of 100,000 nM (100 µM) against the same enzyme in a radiometric kinase assay . This represents a potency loss that effectively renders the metabolite pharmacologically inactive with respect to p38α target engagement under physiologically relevant conditions.
| Evidence Dimension | Inhibitory activity against human recombinant p38α MAPK (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 100,000 nM (100 µM) |
| Comparator Or Baseline | Talmapimod (SCIO-469): IC₅₀ = 9 nM |
| Quantified Difference | Potency loss exceeding 11,000-fold (approximately 11,111-fold decrease compared to the parent drug) |
| Conditions | In vitro radiometric kinase assay using human recombinant full-length N-terminal GST-tagged p38α expressed in Escherichia coli |
Why This Matters
This confirms that N,N-desmethyl talmapimod cannot serve as a functional p38 inhibitor in any biological assay and that its exclusive purchase rationale is as a high-purity metabolite or impurity reference standard for analytical chemistry applications.
- [1] BindingDB Entry: 2-(6-chloro-5-((2R,5S)-4-(4-fluorobenzyl)-2,5-dimethylpiperazine-1-carbonyl)-1-methyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide; IC50 = 100000 nM for human p38α. View Source
